molecular formula C17H23F3N2O3 B13793241 tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate

tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate

Cat. No.: B13793241
M. Wt: 360.4 g/mol
InChI Key: DPDFLJLESXMKMR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl-substituted pyridine ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-5-12(6-9-22)11-24-14-10-13(4-7-21-14)17(18,19)20/h4,7,10,12H,5-6,8-9,11H2,1-3H3

InChI Key

DPDFLJLESXMKMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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